![molecular formula C8H11N3O3 B13083761 [(Z)-Hydroxyimino]-(1-methyl-1H-imidazol-2-YL)-aceticacidethylester](/img/structure/B13083761.png)
[(Z)-Hydroxyimino]-(1-methyl-1H-imidazol-2-YL)-aceticacidethylester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(Z)-Hydroxyimino]-(1-methyl-1H-imidazol-2-YL)-aceticacidethylester is a chemical compound that features a unique structure combining an imidazole ring with a hydroxyimino group and an acetic acid ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(Z)-Hydroxyimino]-(1-methyl-1H-imidazol-2-YL)-aceticacidethylester typically involves the reaction of 1-methyl-1H-imidazole-2-carbaldehyde with hydroxylamine to form the hydroxyimino intermediate. This intermediate is then esterified with ethyl bromoacetate under basic conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium ethoxide or potassium carbonate to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
化学反応の分析
Types of Reactions
[(Z)-Hydroxyimino]-(1-methyl-1H-imidazol-2-YL)-aceticacidethylester undergoes various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different ester or amide derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles like amines or alcohols are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include nitroso derivatives, amine derivatives, and various ester or amide derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
[(Z)-Hydroxyimino]-(1-methyl-1H-imidazol-2-YL)-aceticacidethylester has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and catalysts.
作用機序
The mechanism of action of [(Z)-Hydroxyimino]-(1-methyl-1H-imidazol-2-YL)-aceticacidethylester involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the imidazole ring can interact with metal ions and enzymes, modulating their function. These interactions can lead to various biological effects, including antimicrobial and antifungal activities.
類似化合物との比較
[(Z)-Hydroxyimino]-(1-methyl-1H-imidazol-2-YL)-aceticacidethylester can be compared with other similar compounds, such as:
Zolpidem: A nonbenzodiazepine hypnotic agent with a similar imidazole structure.
Zaleplon: Another nonbenzodiazepine hypnotic agent with a pyrazolopyrimidine structure.
Eszopiclone: A cyclopyrrolone hypnotic agent with a different core structure but similar pharmacological effects.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties compared to these similar compounds .
特性
分子式 |
C8H11N3O3 |
|---|---|
分子量 |
197.19 g/mol |
IUPAC名 |
ethyl (2Z)-2-hydroxyimino-2-(1-methylimidazol-2-yl)acetate |
InChI |
InChI=1S/C8H11N3O3/c1-3-14-8(12)6(10-13)7-9-4-5-11(7)2/h4-5,13H,3H2,1-2H3/b10-6- |
InChIキー |
FGQJRNSHTNYNII-POHAHGRESA-N |
異性体SMILES |
CCOC(=O)/C(=N\O)/C1=NC=CN1C |
正規SMILES |
CCOC(=O)C(=NO)C1=NC=CN1C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


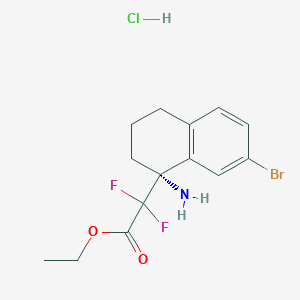
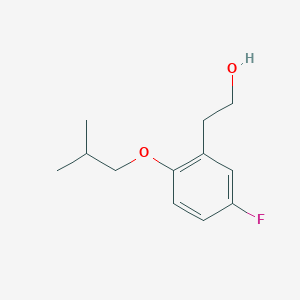
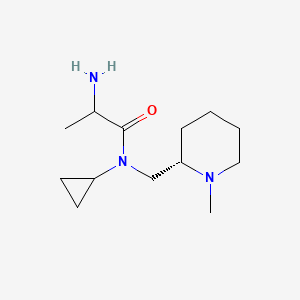
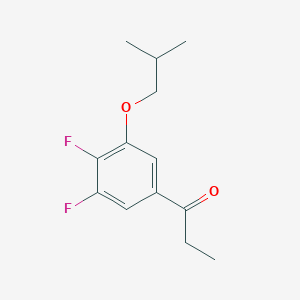
![5-Bromo-1-[(pyridin-4-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13083699.png)
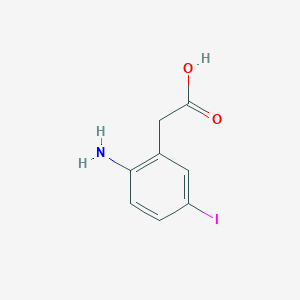
![[1,2,4]Triazolo[1,5-a]pyrazin-2-ylmethanamine](/img/structure/B13083709.png)


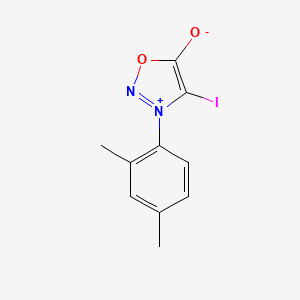
![5-(Propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13083748.png)
![Methyl 2-((benzo[d]thiazol-2-ylthio)methyl)-6-methoxybenzoate](/img/structure/B13083749.png)

![2-amino-N-[(1S)-2-(dimethylamino)cyclohexyl]-N-propan-2-ylpropanamide](/img/structure/B13083754.png)
